molecular formula C6H13NO B13011480 2-(Oxetan-2-yl)propan-1-amine

2-(Oxetan-2-yl)propan-1-amine

Katalognummer: B13011480
Molekulargewicht: 115.17 g/mol
InChI-Schlüssel: ZNZSBHPOBFRDSM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Oxetan-2-yl)propan-1-amine is an organic compound characterized by the presence of an oxetane ring, a four-membered cyclic ether, attached to a propan-1-amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-2-yl)propan-1-amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method starts with the cyclization of an epoxide to form the oxetane ring. For example, (S)-2-((benzyloxy)methyl)oxirane can undergo a ring expansion to form the oxetane. The nitrogen of the amine group is then introduced using sodium azide, and the azide intermediate is reduced to provide the amine group .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of safer and more efficient reagents and catalysts to minimize hazards and improve yields .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Oxetan-2-yl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

    Substitution: The amine group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Oxetan-2-yl)propan-1-amine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(Oxetan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(Oxetan-2-yl)propan-1-amine is unique due to its specific combination of the oxetane ring and the propan-1-amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C6H13NO

Molekulargewicht

115.17 g/mol

IUPAC-Name

2-(oxetan-2-yl)propan-1-amine

InChI

InChI=1S/C6H13NO/c1-5(4-7)6-2-3-8-6/h5-6H,2-4,7H2,1H3

InChI-Schlüssel

ZNZSBHPOBFRDSM-UHFFFAOYSA-N

Kanonische SMILES

CC(CN)C1CCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.